N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide is a chemical compound characterized by the presence of a fluoro-substituted phenyl group, a hydroxypropan-2-yl moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylbenzaldehyde and (S)-3-hydroxy-2-propanone.
Condensation Reaction: The aldehyde and ketone undergo a condensation reaction in the presence of a suitable base, such as sodium hydroxide, to form the corresponding α,β-unsaturated ketone.
Reduction: The α,β-unsaturated ketone is then reduced using a reducing agent like sodium borohydride to yield the desired hydroxypropan-2-yl intermediate.
Acetylation: Finally, the hydroxypropan-2-yl intermediate is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The fluoro-substituted phenyl group can be reduced to a cyclohexyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the cyclohexyl derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl group enhances its binding affinity to these targets, while the hydroxypropan-2-yl moiety contributes to its overall stability and bioavailability. The acetamide group may also play a role in modulating its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[(2S,3R)-4-[[(2R)-1-hydroxypropan-2-yl]-(4-methylphenyl)sulfonylamino]-2-methoxy-3-methylbutyl]-N-methylbenzamide
- 3-fluoro-N-[[(2R,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methylbenzamide
- 4-fluoro-N-[(2S,3R)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-(methylaminomethyl)-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]benzenesulfonamide
Uniqueness
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide is unique due to its specific substitution pattern and the presence of both hydroxy and acetamide functional groups. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
581101-45-3 |
---|---|
Molecular Formula |
C12H16FNO2 |
Molecular Weight |
225.26 g/mol |
IUPAC Name |
N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide |
InChI |
InChI=1S/C12H16FNO2/c1-8-3-4-10(12(13)5-8)6-11(7-15)14-9(2)16/h3-5,11,15H,6-7H2,1-2H3,(H,14,16)/t11-/m0/s1 |
InChI Key |
ORSXCGCTOGDGRU-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](CO)NC(=O)C)F |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(CO)NC(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.